molecular formula C7H7BFNO3 B1522069 (4-Carbamoyl-2-fluorophenyl)boronic acid CAS No. 874289-22-2

(4-Carbamoyl-2-fluorophenyl)boronic acid

Cat. No. B1522069
M. Wt: 182.95 g/mol
InChI Key: AHUCXBQJEJTERU-UHFFFAOYSA-N
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Description

“(4-Carbamoyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874288-06-9 . It has a molecular weight of 259.04 and its IUPAC name is 4-[(2-fluoroanilino)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of boronic acids, such as “(4-Carbamoyl-2-fluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “(4-Carbamoyl-2-fluorophenyl)boronic acid” can be represented by the formula C13H11BFNO3 . Its average mass is 259.041 Da and its monoisotopic mass is 259.081604 Da .


Chemical Reactions Analysis

Boron reagents like “(4-Carbamoyl-2-fluorophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . This involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(4-Carbamoyl-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.606 and it has a molar refractivity of 66.5±0.4 cm³ . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

In the study, they proposed a new easy, safe, inexpensive, and metal-free synthesis method for carbamoyl fluoride. They also performed stability studies, particularly under physiological conditions, and lipophilicity measurements .

It’s important to note that the specific applications, methods of application or experimental procedures, and the results or outcomes obtained would depend on the context of the research being conducted.

    Biomedical Applications

    • Field : Biomedical Research
    • Summary : Phenylboronic acid-functionalized chitosan conjugates have been explored for various biomedical applications .
    • Methods : The conjugation of phenylboronic acid and its moieties with chitosan, a cationic polysaccharide, has shown to exhibit a plethora of properties that can be exploited .
    • Results : These conjugates have the ability to function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes. They also function as a diagnostic agent . Another noteworthy use of these conjugates has been in wound healing and tumor targeting .

    Chemical Synthesis

    • Field : Chemistry
    • Summary : “(2-Carbamoyl-4-fluorophenyl)boronic acid” is a chemical compound with the formula C7H7BFNO3 .
    • Methods : This compound can be synthesized in a laboratory setting, but the specific methods of synthesis would depend on the context of the research being conducted .
    • Results : The results or outcomes obtained would also depend on the context of the research being conducted .

    Intracellular Imaging and Drug Delivery

    • Field : Biomedical Research
    • Summary : Phenylboronic acid-modified poly (lactic acid)–poly (ethyleneimine) (PLA–PEI) copolymer loaded with doxorubicin (Dox) has been developed for intracellular imaging and pH-responsive drug delivery .
    • Methods : The nanoparticles exhibited superior fluorescence properties, such as fluorescence stability, no blinking and excitation-dependent fluorescence behavior .
    • Results : The Dox-loaded fluorescent nanoparticles showed pH-responsive drug release and were more effective in suppressing the proliferation of MCF-7 cells. In addition, the biocompatible fluorescent nanoparticles could be used as a tool for intracellular imaging and drug delivery, and the process of endosomal escape was traced by real-time imaging .

    Chemical Synthesis

    • Field : Chemistry
    • Summary : “(2-Carbamoyl-4-fluorophenyl)boronic acid” is a chemical compound with the formula C7H7BFNO3 .
    • Methods : This compound can be synthesized in a laboratory setting, but the specific methods of synthesis would depend on the context of the research being conducted .
    • Results : The results or outcomes obtained would also depend on the context of the research being conducted .

Safety And Hazards

“(4-Carbamoyl-2-fluorophenyl)boronic acid” is classified under GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(4-carbamoyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUCXBQJEJTERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660308
Record name (4-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Carbamoyl-2-fluorophenyl)boronic acid

CAS RN

874289-22-2
Record name (4-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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